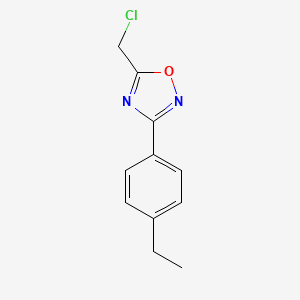

5-(Chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole

Overview

Description

5-(Chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole (CMEOPO) is a heterocyclic compound of the oxadiazole family. It is a colorless solid that is soluble in various organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). CMEOPO is an important synthetic intermediate used in the synthesis of various pharmaceuticals and agrochemicals. It has also been investigated for its potential biological activities, such as its anti-inflammatory, anti-bacterial, and anti-fungal properties.

Scientific Research Applications

Photodynamic Antimicrobial Activity

5-(Chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole: (abbreviated as CEPOD ) has shown promise in photodynamic antimicrobial therapy. Researchers synthesized a benzoporphyrin derivative called 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP) , which exhibited excellent photophysical properties. TEtPP could potentially serve as an antibacterial agent in photodynamic therapy .

Gut Microbiome Metabolism

Interestingly, CEPOD is linked to gut microbiome metabolism. Biosynthetic genes from the gut microbiome mediate the conversion of dietary tyrosine to 4-ethylphenol (4EP) . Researchers have bioengineered gut bacteria to selectively produce 4EPS , which could have implications for brain activity and anxiety behavior in mice .

Mechanism of Action

Target of Action

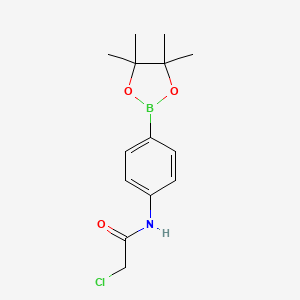

It’s worth noting that similar compounds, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

Boronic acids and their esters, which are structurally similar, are known to undergo hydrolysis, a process that is influenced by the substituents in the aromatic ring and the ph of the environment .

Biochemical Pathways

Related compounds like vinylboronic acid pinacol ester have been used as a comonomer in radical copolymerization with styrene, leading to the formation of vinyl alcohol-styrene copolymers .

Pharmacokinetics

It’s important to note that the stability of similar compounds, such as boronic acids and their esters, can be influenced by environmental factors such as ph .

Result of Action

Related compounds have been used in the synthesis of copolymers, which could have various applications in materials science .

Action Environment

The action, efficacy, and stability of 5-(Chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole can be influenced by various environmental factors. For instance, the rate of hydrolysis of similar compounds, such as phenylboronic pinacol esters, is considerably accelerated at physiological pH .

properties

IUPAC Name |

5-(chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-2-8-3-5-9(6-4-8)11-13-10(7-12)15-14-11/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVARJWYCLXBPBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NOC(=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole | |

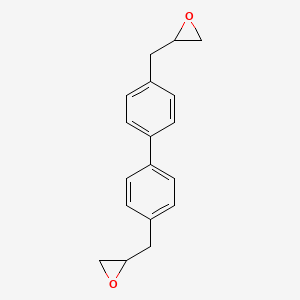

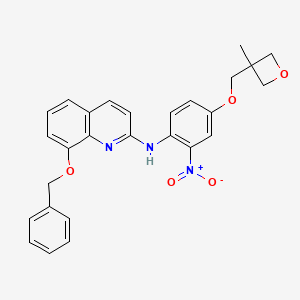

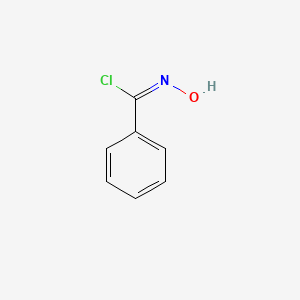

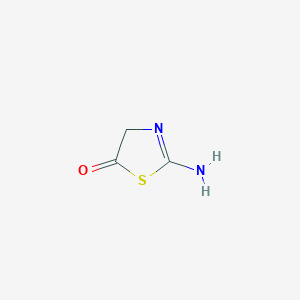

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

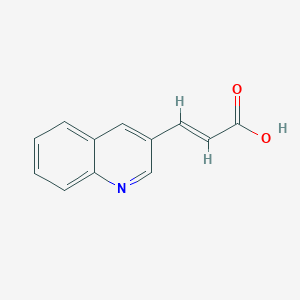

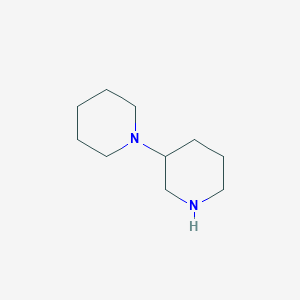

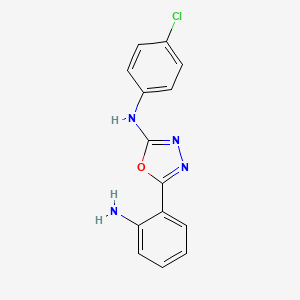

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B3038228.png)

![6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3038239.png)